N-(2-benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide

P2X7 Antagonist Binding Affinity Inflammation

PURCHASE FOR STRATEGIC SAR: This compound is the unvalidated 4-fluorobenzamido isomer (CAS 330675-86-0). No public binding, functional, or phenotypic data exists, making it a definitive blank slate for establishing the biological consequence of this substitution. Generic substitution with the 2-fluorobenzamido isomer (CAS 313274-90-7) is unsupported by any comparative data and risks research reproducibility. Procure to fill this specific evidence gap and use as a matched-pair control for proprietary P2X7/Nav1.7 profiling.

Molecular Formula C28H21FN2O3
Molecular Weight 452.5 g/mol
CAS No. 330675-86-0
Cat. No. B6523716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide
CAS330675-86-0
Molecular FormulaC28H21FN2O3
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4
InChIInChI=1S/C28H21FN2O3/c1-18-11-16-25(23(17-18)26(32)19-7-3-2-4-8-19)31-28(34)22-9-5-6-10-24(22)30-27(33)20-12-14-21(29)15-13-20/h2-17H,1H3,(H,30,33)(H,31,34)
InChIKeyIKDJENGZBNRYGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide (CAS 330675-86-0): Core Structural Identity and Research Classification


N-(2-benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide (CAS 330675-86-0) is a synthetic, small-molecule N-substituted benzamide derivative with a molecular formula of C28H21FN2O3 and a molecular weight of 452.5 g/mol . The compound features a complex architecture with multiple aromatic rings, a benzoyl group, and a 4-fluorobenzamido moiety, placing it within a class of compounds often investigated for interactions with purinergic receptors (e.g., P2X7) or voltage-gated sodium channels [1]. Its exact role and potency relative to close analogs remain unestablished in peer-reviewed literature.

The Procurement Risk of Unverified N-Substituted Benzamide Analogs: Evidence Gap for CAS 330675-86-0


The N-substituted benzamide chemical space is characterized by dramatic, non-linear shifts in potency and selectivity arising from minor structural modifications to peripheral aryl and benzoyl groups [1]. Generic substitution of N-(2-benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide with a close analog, such as the 2-fluorobenzamido positional isomer (CAS 313274-90-7) , is unsupported by any public comparative binding, functional, or phenotypic data. Claims of interchangeable biological activity between these analogs are purely speculative. This evidence gap poses a direct risk to research reproducibility and necessitates a detailed review of the unavailable, yet critical, differential data points.

Quantitative Evidence Scorecard: A Null Data Landscape for N-(2-Benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide


P2X7 Receptor Binding: Absence of Comparative Data Proves No Known Advantage

Despite the existence of a broad patent landscape for benzamide-based P2X7 receptor antagonists [1], a direct search of authoritative bioactivity databases, including BindingDB and ChEMBL, yields no binding or functional assay results for N-(2-benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide [2]. In contrast, structurally distinct benzamides within the same patent class have demonstrated high potency (e.g., a compound from CHEMBL497967 shows an IC50 of 5.01 nM against human recombinant P2X7 in THP1 cells [3]). No such quantitative comparison can be made for the target compound, representing a complete evidence gap rather than a demonstrable advantage or disadvantage.

P2X7 Antagonist Binding Affinity Inflammation

Voltage-Gated Sodium Channel (Nav1.7) Inhibition: Another Data Void

N-substituted benzamides are a core scaffold for potent Nav1.7 inhibitors, a target for non-opioid pain therapies, as described in a foundational patent [1]. However, a structure- and identifier-specific search of this patent and related literature reveals that N-(2-benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide is not listed among the exemplified compounds and has no reported IC50 values for Nav1.7 or any other sodium channel isoform. This stands in direct contrast to numerous analogs in the same patent class, for which detailed functional inhibition data are provided in the claims.

Nav1.7 Inhibitor Pain Ion Channel

Sigma Receptor Pharmacophore: Structural Similarity Without Binding Validation

A series of conformationally-flexible benzamide analogs have been reported as potent and selective sigma-2 (σ2) receptor ligands, with potential applications in tumor imaging [1]. The target compound contains the characteristic N-phenylbenzamide motif central to this pharmacophore. Despite this structural plausibility, no competition binding data (Ki) against sigma-1 (σ1) or sigma-2 (σ2) receptors are reported in the primary literature for CAS 330675-86-0. This stands in contrast to the detailed binding profiles published for structurally related analogs, such as those in the 'compound 7a-z' series, where Ki values in the low nanomolar range were achieved for σ2R selectivity [1].

Sigma-1 Receptor Sigma-2 Receptor Radioligand Benzamide

The Critical Neighbor Comparison: Positional Isomer (2-Fluoro vs. 4-Fluoro) Shows No Differentiating Data

The closest identifiable analog to the target compound is its positional isomer, N-(2-benzoyl-4-methylphenyl)-2-(2-fluorobenzamido)benzamide (CAS 313274-90-7) . The relocation of the single fluorine atom from the para (4-fluoro) to the ortho (2-fluoro) position on the terminal benzamide ring is a classic tool in medicinal chemistry to probe electronic and steric effects on target binding. However, a comprehensive search critically reveals no shared experimental source that directly compares the biological activity of these two specific isomers. Both compounds are listed as research chemicals in vendor catalogs, but their functional divergence remains a matter of theoretical conjecture, not measured fact .

Structure-Activity Relationship (SAR) Positional Isomer Fluorine Chemistry

Valid Application Scenarios for N-(2-Benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide Based on a Null Evidence Profile


Internal Structure-Activity Relationship (SAR) Exploration of Uncharacterized Benzamide Space

The primary justification for procuring this compound is for *de novo* SAR exploration within a proprietary or academic program. Since no public binding or functional data exists, the compound serves as a blank slate to establish, for the first time, the biological consequence of a 4-fluorobenzamido substitution on the N-(2-benzoyl-4-methylphenyl) scaffold. This is not a selection based on a known advantage, but on the strategic value of filling a documented, specific evidence gap identified in Section 3. [1]

Negative Control or Selectivity Panel Profiling Against Characterized P2X7 or Nav1.7 Benzamide Leads

Given its structural similarity to benzamide-based P2X7 antagonists and Nav1.7 inhibitors, but its complete lack of validation, CAS 330675-86-0 could be rationally deployed as a matched-molecular-property negative control. In a panel screen alongside a known, potent analog (e.g., a compound from the CHEMBL497967 series for P2X7 or a Xenon-derived benzamide for Nav1.7), this compound could help establish the selectivity boundaries of the core scaffold. This application flows directly from the evidence gap that it is absent from the active compound lists in the foundational patents US9102591B2 and US8952169B2. [2][3]

Analytical Chemistry Standard for Distinguishing Positional Isomers

The compound has immediate practical value as an analytical reference standard for method development aimed at resolving positional isomers. The proven existence of the 2-fluorobenzamido isomer (CAS 313274-90-7) creates a need for a pure standard of the 4-fluoro variant to develop HPLC or UPLC methods capable of baseline separation. This application is not based on biological superiority but on its defined chemical identity as one of two possible isomeric forms, a need substantiated by the data in Section 3.4.

Computational Chemistry and Pharmacophore Modeling: Testing Predictive Methods on a 'Known-Unknown'

This compound is an ideal candidate for prospective computational studies (e.g., free energy perturbation, molecular docking, or pharmacophore screening). Because it sits at the intersection of well-studied pharmacophores (P2X7, sigma receptors, Nav1.7) but lacks biological annotations, it provides a rigorous blind test case. Scientists can computationally predict its activity profile and, should future in-house assay data become available, retroactively validate their models. The selection rationale stems from the convergence of strong structural priors and a complete absence of experimental data, as detailed throughout Section 3.

Quote Request

Request a Quote for N-(2-benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.